![molecular formula C14H24BNO4 B1391857 ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 870285-86-2](/img/structure/B1391857.png)
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, and it has the formula C5H5N. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
Boronic esters are known to be involved in various types of chemical reactions, including Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods, such as density functional theory (DFT) .Scientific Research Applications
Synthesis of Diaryl Derivatives
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
Crystal Structure Analysis
The compound’s structure has been identified by FT-IR, 1H NMR, and mass spectroscopy. The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis .
Density Functional Theory (DFT) Studies
The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction . DFT has been used to calculate and analyze electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .
Organic Synthesis
Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .
Drug Application Research
In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs. In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Construction of Stimulus-Responsive Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Drug Delivery
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO4/c1-6-18-12(17)16-9-7-11(8-10-16)15-19-13(2,3)14(4,5)20-15/h7H,6,8-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKUXDPZHWVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678315 | |
Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
870285-86-2 | |
Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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